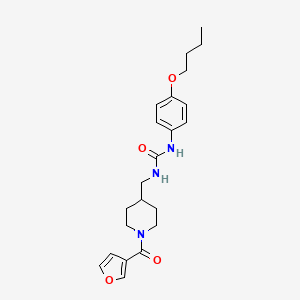
1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C22H29N3O4 and its molecular weight is 399.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Butoxyphenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, with the molecular formula C22H29N3O4, is a compound of growing interest due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial properties, cytotoxicity, and possible therapeutic applications, supported by data tables and relevant case studies.
The compound's structure is characterized by the presence of a butoxyphenyl group and a piperidine derivative linked through a urea moiety. Its molecular weight is approximately 399.49 g/mol. The compound is typically synthesized using established organic chemistry methods, including coupling reactions involving furan derivatives and piperidine.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 - 250 | Inhibition of nucleic acid synthesis |
These results suggest that the compound exhibits bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various human cell lines. The results demonstrated that:
- IC50 Values : The IC50 values ranged from 20 μM to 50 μM across different cell lines, indicating moderate cytotoxicity.
- Selectivity Index : The selectivity index was calculated to assess the therapeutic window, showing that the compound has a favorable profile for further development.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus at concentrations as low as 0.007 mg/mL, outperforming standard antibiotics like ciprofloxacin . -
Cytotoxicity Assessment :
In vitro assays revealed that while the compound was effective against bacterial strains, it also exhibited cytotoxic effects on cancer cell lines, with an emphasis on its potential as an anticancer agent. The study noted that further investigations into its mechanism of action are warranted . -
Mechanism Exploration :
Another research effort focused on elucidating the mechanism by which this compound exerts its antimicrobial effects. It was found to disrupt critical cellular processes in bacteria, leading to cell death and highlighting its potential as a lead candidate for antibiotic development .
属性
IUPAC Name |
1-(4-butoxyphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-2-3-13-29-20-6-4-19(5-7-20)24-22(27)23-15-17-8-11-25(12-9-17)21(26)18-10-14-28-16-18/h4-7,10,14,16-17H,2-3,8-9,11-13,15H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFSBDTULAWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














